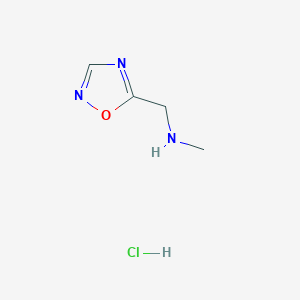

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOQUBRFYGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

- Starting Materials: Amidoximes derived from appropriate nitriles and methyl halogenated acetates (e.g., methyl 2-chloroacetate or methyl 2-bromoacetate).

- Reaction Conditions: The amidoxime reacts with methyl 2-haloacetate in the presence of a base such as sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or sodium tert-butoxide (t-BuONa) in solvents like DMSO or ethanol at room temperature or slightly elevated temperatures.

- Mechanism: The amidoxime oxygen attacks the electrophilic carbonyl carbon of the methyl 2-haloacetate, forming an O-acylated intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the amino group leads to the formation of the 1,2,4-oxadiazole ring. The reaction proceeds with elimination of methanol and halide ions.

Optimization of Reaction Conditions and Yields

A detailed study of the reaction parameters reveals the following:

| Entry | Reagents & Conditions | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 2-bromoacetate + amidoxime | NaOH (1 eq) | RT | 4 | 0 | Only intermediate isolated |

| 2 | Methyl 2-bromoacetate + amidoxime | NaOH (1.25 eq) | RT | 4 | 0 | Only intermediate isolated |

| 3 | Methyl 2-bromoacetate + amidoxime | NaOH (2 eq) | RT | 18 | 29 | Target oxadiazole formed |

| 4 | Methyl 2-bromoacetate + amidoxime | t-BuONa (1 eq) | RT | 4 | 0 | Intermediate only |

| 5 | Methyl 2-bromoacetate + amidoxime | t-BuONa (1.25 eq) | RT | 4 | By-product | N-alkylation by-product formed |

| 6 | Methyl 2-bromoacetate + amidoxime | t-BuONa (2 eq) | RT | 18 | 42 | Improved cyclization yield |

| 7 | Methyl 2-chloroacetate + amidoxime | NaOH (2 eq) | RT | 18 | 35 | Higher yield than bromoacetate |

| 8 | Methyl 2-chloroacetate + amidoxime | KOH (2 eq) | RT | 18 | 38 | Slight improvement |

| 9 | Methyl 2-chloroacetate + amidoxime | t-BuONa (2 eq) | RT | 18 | 50 | Best yield with t-BuONa base |

Table 1: Selected Reaction Conditions and Yields for Oxadiazole Formation

These data indicate that methyl 2-chloroacetate is a superior electrophile compared to methyl 2-bromoacetate for this synthesis, and the use of strong, non-nucleophilic bases like t-BuONa enhances cyclization and yield. The reaction generally proceeds efficiently at room temperature over extended times (18 h), avoiding harsh conditions.

Mechanistic Insights

The reaction mechanism involves:

- Step 1: Deprotonation of amidoxime by base, generating a nucleophilic species.

- Step 2: Nucleophilic attack of the amidoxime oxygen on the ester carbonyl carbon of methyl 2-haloacetate, forming an O-acyl amidoxime intermediate.

- Step 3: Intramolecular nucleophilic attack by the amidoxime amino group on the ester moiety, leading to cyclization.

- Step 4: Elimination of methanol and halide ion, yielding the 1,2,4-oxadiazole ring.

- Step 5: Protonation with hydrochloric acid forms the hydrochloride salt of methyl(1,2,4-oxadiazol-5-ylmethyl)amine.

This mechanism is supported by isolation of intermediates and by-products under varying reaction conditions.

Alternative Synthetic Routes and Parallel Synthesis

A one-pot parallel synthesis approach has been developed for 3,5-disubstituted 1,2,4-oxadiazoles, which could be adapted for this compound synthesis:

- In situ amidoxime generation from nitriles and hydroxylamine hydrochloride.

- Coupling with carboxylic acids using EDC/HOAt as coupling agents.

- Cyclodehydration promoted by triethylamine at elevated temperatures (100 °C).

- Workup involving aqueous extraction and organic solvent purification.

This method allows combinatorial synthesis and optimization of derivatives but typically requires higher temperatures and longer reaction times compared to the direct amidoxime-ester method.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Base/Conditions | Temperature | Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Amidoxime + Methyl 2-Haloacetate | Amidoxime + methyl 2-chloro/bromoacetate | NaOH, t-BuONa, or KOH, DMSO | RT | 4–18 h | 29–50% | Room temperature; t-BuONa gives best yields |

| One-Pot Parallel Synthesis | Nitriles + hydroxylamine + carboxylic acid | EDC, HOAt, TEA, DMF | 70–100 °C | 24–27 h | ~66% | Suitable for library synthesis, requires heating |

Research Findings and Considerations

- The choice of base significantly impacts product yield and purity; strong, non-nucleophilic bases such as t-BuONa and t-BuOK favor cyclization.

- Methyl 2-chloroacetate is preferred over methyl 2-bromoacetate due to better yields and cleaner reactions.

- Reaction temperature is generally mild (room temperature) for amidoxime-ester methods, but elevated temperatures are used in one-pot methods.

- The hydrochloride salt formation improves compound stability and handling.

- Mechanistic studies confirm the stepwise cyclization via O-acylation and intramolecular nucleophilic attack.

- Attempts to use methyl chloroacetate for direct condensation with amidoximes sometimes result in low yields (e.g., 13%), indicating the need for optimized conditions.

- The synthetic routes are compatible with various substituents on the amidoxime, allowing structural diversity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride is extensively studied as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in targeting various diseases, particularly neurological disorders and cancer.

Case Study: Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl(1,2,4-oxadiazol-5-ylmethyl)amine have shown inhibitory effects on human colon adenocarcinoma (HT-29) and breast cancer cell lines (MAXF 401), with IC50 values indicating potent activity:

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 |

| Breast Cancer (MAXF 401) | 9.27 |

| Renal Cancer (RXF 486) | 1.14 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Material Science

In material science, this compound is utilized for developing advanced materials with specific optical and electronic properties. These materials can be applied in sensors and electronic devices, enhancing their functionality and efficiency.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness in crop protection solutions, which may lead to more sustainable agricultural practices.

Biochemical Research

This compound is used in biochemical studies focused on enzyme inhibition and receptor binding. This research aids in understanding various biological processes and the development of therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to disruption of cellular respiration in certain organisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical properties of methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride and its analogs based on evidence:

Key Observations:

- Substituent Effects: Alkyl Groups (e.g., Methyl, Ethyl): Lower molecular weight and XLogP3 values (e.g., 0.4 for ethyl in ) enhance lipophilicity compared to aryl or polar substituents. The target compound’s methyl group likely offers intermediate solubility and permeability. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic effects on the oxadiazole ring. Methylthio and Methoxymethyl Groups: Introduce sulfur or oxygen, altering metabolic stability and polarity. Methylthio () may increase toxicity risks but improve membrane penetration.

- Hydrogen-Bonding and Rotatable Bonds: All analogs share 1 H-bond donor (amine) and 4–5 acceptors (oxadiazole and substituents). Higher acceptor counts in aryl derivatives (e.g., ) may reduce blood-brain barrier penetration. Rotatable bonds (3–4) correlate with conformational flexibility. Compounds with fewer bonds (e.g., ) may exhibit better bioavailability.

Biological Activity

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its diverse biological activities. Compounds containing this moiety have been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Specifically, 1,2,4-oxadiazoles are recognized for their ability to interact with various biological targets, making them valuable in drug discovery and development .

This compound likely exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many 1,2,4-oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit topoisomerases or telomerase, which are crucial for DNA replication and repair in cancer cells .

- Antioxidant Activity : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following tables:

Table 1: Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HL-60 (Leukemia) | 17.33 | Inhibits cell proliferation |

| B | MDA-MB-435 (Breast) | 18.22 | Induces apoptosis |

| C | HCT-116 (Colon) | 0.80 | Topoisomerase inhibition |

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| D | E. coli | 5 | Disrupts cell membrane integrity |

| E | S. aureus | 10 | Inhibits protein synthesis |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Studies : In a study conducted by Shamsuzzaman et al., various oxadiazole derivatives were synthesized and tested against human leukemia cell lines. The findings indicated that certain derivatives exhibited significant anticancer activity with IC50 values below 20 µM .

- Antimicrobial Efficacy : Research has shown that compounds containing the 1,2,4-oxadiazole structure possess broad-spectrum antimicrobial activity. For example, a derivative demonstrated effectiveness against both gram-positive and gram-negative bacteria with low MIC values .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of oxadiazole derivatives. These studies often reveal enhanced survival rates and reduced tumor sizes in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride?

- Methodology : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with nitriles or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. Subsequent alkylation with methylamine or its precursors (e.g., formaldehyde and ammonium chloride) followed by HCl salt formation is typical . For example, analogous oxadiazole syntheses involve refluxing precursors in acetic acid with sodium acetate as a catalyst (similar to methods in ).

- Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylated species. Purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended .

Q. Which spectroscopic techniques are optimal for structural confirmation?

- Methodology :

- NMR : H and C NMR to confirm methylamine (-CH) and oxadiazole ring protons (e.g., δ 8–9 ppm for oxadiazole protons).

- IR : Stretching vibrations for C=N (1600–1650 cm) and N-O (950–1250 cm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO·HCl).

Q. How does the hydrochloride salt form influence stability and solubility?

- Methodology : Hydrochloride salts generally enhance water solubility and shelf-life compared to free bases. Conduct stability studies under varying pH (1–7), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC .

- Key Finding : Amine hydrochlorides like glycine methyl ester HCl show prolonged stability at room temperature, suggesting similar behavior for this compound .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in oxadiazole ring reactivity under acidic conditions?

- Methodology : Use DFT calculations to model protonation sites (N or O atoms) and monitor ring-opening reactions via H NMR. Compare with experimental data from analogs (e.g., 3-methyl-1,2,4-oxadiazoles in ).

- Contradiction Resolution : Some studies report oxadiazole ring stability in HCl, while others note hydrolysis; this depends on substituent electronic effects. Electron-withdrawing groups (e.g., -CF) may increase ring stability .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use software like AutoDock to predict binding affinities with targets (e.g., cytochrome P450 or kinases).

- In Vitro Assays : Test enzyme inhibition (IC) and cytotoxicity (MTT assay) in cell lines. Reference analogs in (triazolothiadiazines) for activity trends.

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Process Optimization : Use flow chemistry for controlled cyclocondensation (prevents exothermic side reactions).

- Purification : Scale-up recrystallization with solvent mixtures (e.g., ethanol/water) or column chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.